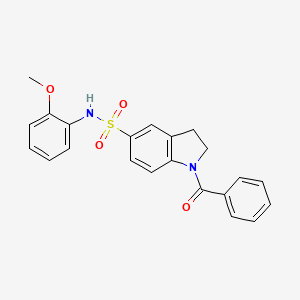
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide is a chemical compound that belongs to the class of indoline sulfonamides. It has been widely studied for its potential use in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide involves its binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects
Studies have shown that 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide has various biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, reduce seizure activity in animal models of epilepsy, and inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide. One area of research is the development of new derivatives of this compound with improved potency and selectivity for specific carbonic anhydrase isoforms. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and cystic fibrosis. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide is a promising compound with potential applications in various scientific research fields. Its unique properties make it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide can be achieved through a multistep process. The first step involves the reaction between 2-methoxyaniline and 4-chlorobenzoyl chloride to obtain 2-methoxy-N-(4-chlorobenzoyl)aniline. This intermediate is then reacted with indoline-5-sulfonic acid to produce the final product, 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide.
Scientific Research Applications
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide has been studied for its potential use in various scientific research applications. One of the main areas of research is its use as an inhibitor of carbonic anhydrase enzymes, which are involved in many physiological processes. Studies have shown that this compound is a potent inhibitor of carbonic anhydrase II, making it a potential therapeutic agent for various diseases, including glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
1-benzoyl-N-(2-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-21-10-6-5-9-19(21)23-29(26,27)18-11-12-20-17(15-18)13-14-24(20)22(25)16-7-3-2-4-8-16/h2-12,15,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNHJZHRWHXEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)







![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)
